Engineering Peptide Stability: A Technical Whitepaper on D-Homotyrosine Hydrobromide
Engineering Peptide Stability: A Technical Whitepaper on D-Homotyrosine Hydrobromide
Executive Summary
In the landscape of modern drug development, overcoming the rapid enzymatic degradation of peptide-based therapeutics remains a primary biochemical hurdle. D-Homotyrosine hydrobromide (CAS: 185617-14-5) has emerged as a critical non-canonical amino acid derivative designed to bypass these limitations [1]. By synthesizing D-chirality with side-chain homologation, this compound provides researchers with a highly stable, structurally flexible building block. This whitepaper provides an in-depth technical analysis of D-Homotyrosine.HBr, detailing its structural dynamics, mechanistic advantages, and field-proven protocols for integration into Solid-Phase Peptide Synthesis (SPPS).
Chemical Identity and Quantitative Specifications
D-Homotyrosine hydrobromide is the hydrobromide salt of the D-enantiomer of homotyrosine. The presence of the hydrobromide counterion is a deliberate manufacturing choice that significantly enhances the compound's aqueous solubility and shelf stability compared to its free-base counterpart[2].
Below is a consolidated table of its quantitative physicochemical properties:
| Property | Value |
| IUPAC Name | (2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide |
| CAS Number | 185617-14-5 |
| PubChem CID | 56777052 |
| Molecular Formula | C10H13NO3·HBr |
| Molecular Weight | 276.13 g/mol |
| Optical Rotation | [a]D20 = -41 ± 2 º (C= 0.825 in D2O) |
| Appearance | White to off-white powder |
| Storage Conditions | 0–8°C (Desiccated) |
Structural Dynamics & Mechanistic Advantages
The utility of D-Homotyrosine.HBr in pharmaceutical development and antioxidant research is directly tied to three core structural modifications[3]:
-
D-Chirality: Endogenous proteases (such as chymotrypsin, which typically cleaves adjacent to aromatic L-amino acids) are stereospecific. Inverting the stereocenter to the D-configuration creates a steric mismatch in the protease active site, granting the resulting peptide profound proteolytic resistance.
-
Side-Chain Homologation (Extra Methylene): The insertion of an additional -CH2- group between the alpha-carbon and the phenolic ring increases the rotational degrees of freedom. This allows the pharmacophore to probe deeper into hydrophobic receptor pockets, often increasing binding affinity in neurological drug targets.
-
Hydrobromide Salt Formulation: The HBr salt form prevents the auto-oxidation of the phenol group during long-term storage and drastically improves the dissolution rate in polar solvents, a critical factor for solution-phase assays and antioxidant formulations [4].
Logical relationship between structural features of D-Homotyrosine.HBr and its applications.
Experimental Methodology: Fmoc-Protection and SPPS Integration
Commercially sourced D-Homotyrosine.HBr lacks the N-alpha protection required for immediate use in standard Fmoc-SPPS. Attempting to couple the raw salt directly will result in reaction failure due to the protonated state of the amine. The following self-validating protocol details the necessary conversion to Fmoc-D-HomoTyr-OH and its subsequent peptide integration.
Phase 1: Freebasing and Fmoc Installation
-
Step 1: Salt Neutralization
-
Action: Dissolve 10 mmol of D-Homotyrosine.HBr in 20 mL of 10% aqueous Na2CO3.
-
Causality: The hydrobromide salt renders the alpha-amine protonated ( NH3+ ), making it non-nucleophilic. The mild base (Na2CO3) neutralizes the HBr, generating the free amine required for acylation without risking base-catalyzed racemization of the D-chiral center.
-
-
Step 2: Fmoc Addition
-
Action: Cool the solution to 0°C. Add 11 mmol of Fmoc-OSu dissolved in 20 mL of 1,4-dioxane dropwise. Stir for 12 hours at room temperature.
-
Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptides or unwanted acylation at the unprotected phenolic hydroxyl group.
-
-
Step 3: Acidification and Extraction
-
Action: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Causality: Acidification protonates the carboxylate group, shifting the molecule to an uncharged state and driving the Fmoc-protected amino acid into the organic phase for easy recovery.
-
Phase 2: SPPS Coupling and Validation
-
Step 4: Resin Coupling
-
Action: Activate 3 equivalents of the synthesized Fmoc-D-HomoTyr-OH using HATU (2.9 eq) and DIEA (6 eq) in DMF. Add to the swollen peptide-resin and agitate for 60 minutes.
-
Causality: The extra methylene group in homotyrosine introduces slight steric bulk compared to standard tyrosine. HATU is a highly efficient coupling reagent that overcomes this steric hindrance, ensuring complete amide bond formation.
-
-
Step 5: Self-Validation (Kaiser Test)
-
Action: Extract a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin).
-
Causality: A yellow/colorless bead indicates the complete absence of free primary amines, self-validating that the sterically hindered D-Homotyrosine has successfully coupled to the sequence.
-
Workflow for preparing and integrating D-Homotyrosine.HBr into SPPS.
Analytical Validation & Quality Control
To ensure the integrity of D-Homotyrosine.HBr before integration into high-value pharmaceutical pipelines, rigorous quality control must be established:
-
Chiral Purity via Polarimetry: The optical rotation must be verified at [a]D20=−41±2∘ (C= 0.825 in D2O ). A deviation toward zero indicates partial racemization to the L-enantiomer, which would fatally compromise the proteolytic resistance of the final peptide [1].
-
HPLC-MS Analysis: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should yield a single sharp peak with a mass-to-charge ratio ( m/z ) corresponding to the free base ( [M+H]+≈196.1 ). The bromide ion will elute in the void volume.
